Defined Dihydrochloride Salt Stoichiometry vs. Free Base: Aqueous Solubility and Solid-State Stability
The dihydrochloride salt form (C9H14Cl2N4O, MW 265.14 g/mol) carries exactly two molar equivalents of HCl, conferring a predictable protonation state and enhanced aqueous solubility relative to the free base (C9H12N4O, MW 192.22 g/mol) . While the free base solubility is not publicly quantified, the dihydrochloride salt is explicitly described by the manufacturer as being designed to improve aqueous solubility and long-term solid-state stability, a critical parameter for reproducible in vitro assay preparation . In comparison, the free-base analog 3-{6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-ol (CAS 1518289-77-4) is supplied without salt counterions and would be expected to exhibit lower aqueous solubility at neutral pH, potentially requiring DMSO or acidified solvents that may interfere with kinase assay conditions .
| Evidence Dimension | Aqueous solubility and solid-state stability conferred by defined dihydrochloride salt form |
|---|---|
| Target Compound Data | Dihydrochloride salt; MW 265.14 g/mol; supplier-stated enhanced solubility and stability |
| Comparator Or Baseline | Free base (CAS 1518289-77-4); MW 192.22 g/mol; no salt counterion; solubility not reported but expected lower |
| Quantified Difference | Salt form provides two molar equivalents of HCl; quantitative solubility difference not publicly available for direct comparison |
| Conditions | Solid-state storage and aqueous reconstitution per supplier technical datasheet |
Why This Matters
Reproducible dissolution and batch-to-batch consistency are essential for kinase inhibition assays and scale-up; the dihydrochloride salt minimizes variability caused by inconsistent protonation.
